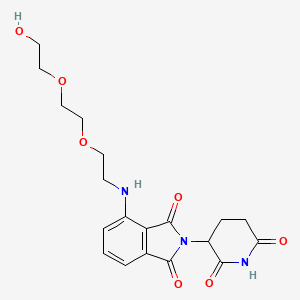

Pomalidomide-PEG3-OH

Description

BenchChem offers high-quality Pomalidomide-PEG3-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-PEG3-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O7/c23-7-9-29-11-10-28-8-6-20-13-3-1-2-12-16(13)19(27)22(18(12)26)14-4-5-15(24)21-17(14)25/h1-3,14,20,23H,4-11H2,(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOVLZMZYIAHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pomalidomide-PEG3-OH in PROTACs: A Technical Guide to Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of Pomalidomide-PEG3-OH as a critical component in Proteolysis Targeting Chimeras (PROTACs). It provides a comprehensive overview of its function, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of targeted protein degradation.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

Pomalidomide-based PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell. They achieve this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A Pomalidomide-PEG3-OH-containing PROTAC consists of three key components: a "warhead" that binds to the POI, the pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG3 linker that connects the two.

The fundamental mechanism of action involves the PROTAC molecule acting as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple POI molecules.[1]

The PEG3 linker plays a crucial role in this process. Its length and flexibility are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target are not accessible.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein. This is typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity of pomalidomide to CRBN is also a critical parameter.

| PROTAC Target | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) | CRBN Binding (Kd, nM) | Reference |

| CDK4 | Pomalidomide | PEG3 | - | ~15 | >90 | ~157 | [2] |

| CDK6 | Pomalidomide | PEG3 | - | ~34.1 | >90 | ~157 | [2] |

| HDAC8 | Pomalidomide | - | - | 147 | 93 | - | [3] |

| BRD4 | Pomalidomide | - | RS4;11 | <1 | >95 | - | [4] |

| BTK | Pomalidomide | - | Mino | <10 | >85 | - | [5] |

Note: Data is compiled from different studies and experimental conditions may vary. The CRBN binding affinity is for pomalidomide.

Experimental Protocols

Cell-Based Protein Degradation Assay (Western Blot)

This is a fundamental assay to quantify the extent of target protein degradation.

Materials:

-

Cell line expressing the protein of interest

-

Pomalidomide-PEG3-OH based PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a suitable imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[2]

Caption: Western Blot Workflow for PROTAC Efficacy.

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the POI induced by the PROTAC in a cell-free system.

Materials:

-

Recombinant E1 (UBE1), E2 (e.g., UBE2D3), and CRL4-CRBN E3 ligase complex

-

Recombinant POI substrate

-

Ubiquitin

-

ATP

-

10X Ubiquitination Reaction Buffer

-

Pomalidomide-PEG3-OH based PROTAC

-

SDS-PAGE sample buffer

-

Western blotting reagents

Procedure:

-

Reaction Setup: On ice, set up individual 25 µL reactions in microcentrifuge tubes. A typical reaction mix contains E1 (50-100 nM), E2 (200-500 nM), CRL4-CRBN complex (50-100 nM), ubiquitin (5-10 µM), POI substrate (200-500 nM), and ATP (2-5 mM) in 1X ubiquitination reaction buffer.

-

PROTAC Addition: Add the PROTAC to the desired final concentration (e.g., a range from 0.1 to 10 µM). Include a DMSO vehicle as a negative control and a reaction without ATP to confirm ATP-dependence.

-

Incubation: Initiate the reactions by adding the ATP solution. Incubate at 37°C for 60-90 minutes.

-

Reaction Termination: Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

Analysis: Analyze the reaction products by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands indicates polyubiquitination.[6]

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR measures the real-time binding kinetics and affinity of the ternary complex formation.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant E3 ligase (e.g., CRBN-DDB1) and POI

-

Pomalidomide-PEG3-OH based PROTAC

-

SPR running buffer

Procedure:

-

E3 Ligase Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

-

Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).

-

Ternary Complex Analysis: Inject a mixture of a fixed, saturating concentration of the POI and a series of concentrations of the PROTAC over the immobilized E3 ligase.

-

Data Analysis: The increase in binding response in the presence of the POI compared to the PROTAC alone indicates ternary complex formation. Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the affinity (Kd) of the ternary complex. The cooperativity (α) can be calculated as the ratio of the binary Kd to the ternary Kd.

Off-Target Protein Degradation Analysis (Quantitative Proteomics)

This unbiased approach identifies and quantifies all proteins that are degraded upon PROTAC treatment.

Materials:

-

Cell line of interest

-

Pomalidomide-PEG3-OH based PROTAC

-

Lysis buffer

-

Reagents for protein digestion (e.g., trypsin)

-

Tandem Mass Tag (TMT) labeling reagents (optional)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation and a vehicle control. Lyse the cells and digest the proteins into peptides.

-

TMT Labeling (Optional): Label the peptides from each condition with TMT reagents for multiplexed analysis.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential on- and off-targets.

Caption: Proteomics workflow for off-target analysis.

Conclusion

Pomalidomide-PEG3-OH is a versatile and potent E3 ligase-recruiting moiety for the development of PROTACs. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein, offers a powerful strategy for therapeutic intervention. The methodologies outlined in this guide provide a solid foundation for researchers to characterize the efficacy, mechanism, and specificity of their novel Pomalidomide-PEG3-OH based PROTAC molecules, ultimately accelerating the discovery and development of new targeted protein degraders.

References

- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. o2hdiscovery.co [o2hdiscovery.co]

- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

The Role of Pomalidomide-PEG3-OH in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's intrinsic protein disposal machinery to selectively eliminate target proteins. A key component in the design of many successful PROTACs is the E3 ubiquitin ligase ligand, which serves to recruit the cellular machinery responsible for protein ubiquitination and subsequent degradation. Pomalidomide, a derivative of thalidomide, is a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase. This guide focuses on Pomalidomide-PEG3-OH, a crucial building block in the construction of pomalidomide-based PROTACs. This molecule incorporates the CRBN-binding pomalidomide moiety, a flexible three-unit polyethylene glycol (PEG) linker, and a terminal hydroxyl group for straightforward conjugation to a target protein binder. This document will delve into its mechanism of action, provide quantitative data for representative PROTACs, detail key experimental protocols, and visualize the underlying biological and experimental workflows.

Core Concept: The Mechanism of Action

Pomalidomide-based PROTACs function by inducing the proximity of a target protein to the CRL4-CRBN E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. Pomalidomide-PEG3-OH serves as a foundational component in the synthesis of these PROTACs, providing the essential CRBN-binding motif and a flexible linker for attachment to a ligand targeting a protein of interest (POI). The PEG3 linker offers desirable properties such as increased solubility and conformational flexibility, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

Signaling Pathway of Pomalidomide-Based PROTACs

The following diagram illustrates the signaling cascade initiated by a pomalidomide-based PROTAC, leading to the degradation of a target protein.

Quantitative Data Presentation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The binding affinity of the pomalidomide ligand to CRBN is also a critical parameter. While specific data for PROTACs utilizing the exact Pomalidomide-PEG3-OH linker can vary depending on the target protein and its ligand, the following tables present illustrative data from studies on pomalidomide-based PROTACs targeting various proteins.

Table 1: Illustrative Degradation Potency of Pomalidomide-Based PROTACs

| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| BRD4 | PEG-based | 0.81 μM | >90 | THP-1 |

| HDAC8 | Not specified | 147 | 93 | Not specified |

| BTK | PEG6 | 2.2 | 97 | Mino |

| PI3Kγ | Not specified | 88.4 | >70 | THP-1 |

Note: Data is synthesized from published literature and serves as an example of the potency that can be achieved with pomalidomide-based constructs.[2][3][4][5] The specific linker composition and length are critical determinants of PROTAC efficacy.[6]

Table 2: Binding Affinities of Pomalidomide and Related Compounds to CRBN

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM | ~2 µM | Competitive Titration, TR-FRET |

| Lenalidomide | ~178 nM | ~3 µM | Competitive Titration, TR-FRET |

| Thalidomide | ~250 nM | ~30 µM | Thermal Shift Assay |

Note: The binding affinity of Pomalidomide-PEG3-OH to CRBN is expected to be comparable to that of pomalidomide, as the core binding motif is retained.[4][7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments to synthesize and characterize PROTACs derived from Pomalidomide-PEG3-OH.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using Pomalidomide-PEG3-OH

This protocol describes a general procedure for conjugating Pomalidomide-PEG3-OH to an alkyne-functionalized BRD4 inhibitor via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Materials:

-

Pomalidomide-PEG3-OH

-

Azide-functionalized BRD4 inhibitor (e.g., a derivative of JQ1)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-Butanol and water)

Procedure:

-

Dissolution: Dissolve the azide-functionalized BRD4 inhibitor (1.0 equivalent) and Pomalidomide-PEG3-OH (1.1 equivalents) in a 1:1 mixture of tert-Butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water. In another vial, prepare a solution of CuSO4 (0.2 equivalents) in water.

-

Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC.

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a pomalidomide-based PROTAC.[7]

Materials:

-

Cell line expressing the target protein

-

Pomalidomide-based PROTAC

-

DMSO (vehicle control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. The next day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In-Cell Ubiquitination Assay

This protocol is to confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.

Materials:

-

Cell line expressing the target protein

-

Pomalidomide-based PROTAC

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer with deubiquitinase inhibitors (e.g., NEM, PR-619)

-

Primary antibody against the target protein for immunoprecipitation

-

Protein A/G magnetic beads

-

Primary antibody against ubiquitin

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-antigen complexes. Wash the beads to remove non-specific binding.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads. Perform SDS-PAGE and Western blotting as described in Protocol 2. Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitinated target protein, which will appear as a high-molecular-weight smear.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the characterization of a novel PROTAC synthesized from Pomalidomide-PEG3-OH.

Conclusion

Pomalidomide-PEG3-OH is a versatile and indispensable chemical tool for the development of CRBN-recruiting PROTACs. Its modular nature, combining the potent CRBN ligand pomalidomide with a flexible PEG linker and a reactive hydroxyl group, facilitates the rapid synthesis of diverse PROTAC libraries. The methodologies and illustrative data presented in this technical guide provide a robust framework for researchers to design, synthesize, and evaluate novel protein degraders. As the field of targeted protein degradation continues to expand, the rational design and rigorous characterization of PROTACs, enabled by key building blocks like Pomalidomide-PEG3-OH, will be paramount to the development of the next generation of therapeutics.

References

- 1. promega.com [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. Investigating protein degradability through site-specific ubiquitin ligase recruitment - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00273C [pubs.rsc.org]

- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Pomalidomide-PEG3-OH: An In-depth Technical Guide to Cereblon Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Pomalidomide-PEG3-OH with its target protein, Cereblon (CRBN). Pomalidomide-PEG3-OH is a crucial E3 ligase ligand-linker conjugate, forming the foundation of many Proteolysis Targeting Chimeras (PROTACs). Understanding its interaction with Cereblon is paramount for the rational design and optimization of novel protein degraders. While direct, publicly available quantitative binding data for the Pomalidomide-PEG3-OH conjugate is limited, this guide leverages extensive data on the parent molecule, pomalidomide, to provide a robust framework for its application.

Introduction to Pomalidomide and Cereblon

Pomalidomide is a third-generation immunomodulatory drug (IMiD) that functions as a molecular glue, binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[1] This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors is the critical mechanism behind pomalidomide's therapeutic effects in multiple myeloma.[3][4][5] Pomalidomide-PEG3-OH incorporates the Cereblon-binding pomalidomide moiety with a three-unit polyethylene glycol (PEG) linker ending in a hydroxyl group, providing a versatile attachment point for a protein of interest (POI) ligand in the synthesis of PROTACs.[6][7]

Quantitative Binding Data

The binding affinity of pomalidomide to Cereblon has been characterized using various biophysical assays. While the addition of the PEG3-OH linker is generally not expected to significantly alter the core binding interaction, empirical determination is necessary for precise values. The following tables summarize the reported binding affinities for pomalidomide.

Table 1: Pomalidomide Binding Affinity for Cereblon

| Assay Method | System | Ligand | Binding Affinity (Kd / IC50) |

| Fluorescence Polarization | Human Cereblon/DDB1 complex | Pomalidomide | 153.9 nM (IC50) |

| Isothermal Titration Calorimetry (ITC) | Recombinant human CRBN-DDB1 | Pomalidomide | ~157 nM (Kd) |

| Thermal Shift Assay | Recombinant human CRBN-DDB1 complex | Pomalidomide | Binding Confirmed |

| Competitive Titration | Not Specified | Pomalidomide | ~157 nM (Kd) |

| Competitive Binding Assay | Not Specified | Pomalidomide | ~2 µM (IC50) |

| TR-FRET | Not Specified | Pomalidomide | 1.2 µM (IC50) |

Data compiled from multiple sources. Note that assay conditions can influence measured affinities.

Signaling Pathway and Mechanism of Action

The binding of Pomalidomide-PEG3-OH to Cereblon initiates a cascade of events that ultimately leads to the degradation of target proteins. This process is central to the mechanism of action for pomalidomide-based PROTACs.

The pomalidomide moiety of the PROTAC binds to Cereblon, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This binding event induces a conformational change in Cereblon, creating a novel binding surface for "neosubstrate" proteins that are not typically targeted by this E3 ligase.[2] In the context of a PROTAC, the "neosubstrate" is the protein of interest targeted by the other end of the bifunctional molecule. The CRL4-CRBN complex then polyubiquitinates the recruited target protein.[8] This polyubiquitin chain acts as a signal for recognition by the 26S proteasome, which subsequently degrades the tagged protein into smaller peptides.[8]

Experimental Protocols

Accurate determination of binding affinity and kinetics is crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments used to characterize the interaction between pomalidomide-based ligands and Cereblon.

Fluorescence Polarization (FP) Assay

Principle: This competitive binding assay measures the change in polarization of a fluorescently labeled ligand (tracer) upon binding to a larger protein. An unlabeled ligand will compete with the tracer, causing a decrease in polarization.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human CRBN-DDB1 complex in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).[2]

-

Prepare a stock solution of a fluorescently labeled thalidomide or pomalidomide tracer (e.g., Cy5-thalidomide).[2]

-

Prepare a serial dilution of Pomalidomide-PEG3-OH in the assay buffer. Pomalidomide can be used as a positive control.[2]

-

-

Assay Procedure:

-

In a black, low-binding 384-well microplate, add the serially diluted Pomalidomide-PEG3-OH.[2]

-

Add a fixed concentration of the CRBN-DDB1 complex and the fluorescent tracer to each well.

-

Include control wells with only the CRBN-DDB1 complex and tracer (maximum polarization) and wells with only the tracer (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the chosen fluorophore.

-

Plot the fluorescence polarization values against the logarithm of the Pomalidomide-PEG3-OH concentration.

-

Determine the IC50 value from the resulting competition curve. The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR)

Principle: SPR measures the real-time binding of an analyte to a ligand immobilized on a sensor chip by detecting changes in the refractive index at the surface. This technique provides both affinity (KD) and kinetic (kon, koff) data.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the recombinant CRBN-DDB1 complex to the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding and Kinetic Analysis:

-

Prepare a series of dilutions of Pomalidomide-PEG3-OH in a suitable running buffer (e.g., HBS-EP+).

-

Inject the Pomalidomide-PEG3-OH solutions over the sensor chip surface at a constant flow rate.

-

Monitor the association phase as the analyte binds to the immobilized CRBN-DDB1.

-

After the association phase, flow running buffer over the chip to monitor the dissociation phase.

-

Regenerate the sensor chip surface between different analyte concentrations if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Pomalidomide-PEG3-OH | Orgasynth [orgasynth.com]

- 7. Pomalidomide-PEG3-OH ≥95% | 2140807-36-7 [sigmaaldrich.com]

- 8. biopharma.co.uk [biopharma.co.uk]

A Technical Guide to the Physicochemical Properties of Pomalidomide-PEG3-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pomalidomide-PEG3-OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the significance of these properties in drug discovery, presents detailed experimental protocols for their determination, and visualizes key biological and experimental workflows.

Pomalidomide-PEG3-OH is a synthetic molecule that conjugates the immunomodulatory drug Pomalidomide with a three-unit polyethylene glycol (PEG) linker terminating in a hydroxyl group.[1][2][3] This linker provides a versatile attachment point for synthesizing PROTACs, which are designed to recruit specific target proteins to the E3 ubiquitin ligase machinery for degradation.[3][4] Understanding the physicochemical characteristics of this intermediate is crucial for the successful design and optimization of novel therapeutics.

Core Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For a molecule like Pomalidomide-PEG3-OH, which serves as a precursor to larger PROTAC molecules, these properties influence its suitability for further chemical modification and the overall characteristics of the final PROTAC. Key properties include molecular weight, solubility, lipophilicity, and stability.

| Property | Data for Pomalidomide-PEG3-OH | Data for Pomalidomide (Parent Compound) | Significance in Drug Development |

| Molecular Weight | 405.40 g/mol | 273.24 g/mol [5] | Influences diffusion, membrane permeability, and overall size of the final PROTAC molecule. |

| Solubility | Data not publicly available. Expected to have improved aqueous solubility over Pomalidomide due to the hydrophilic PEG linker.[6] | Sparingly soluble in aqueous buffers (approx. 0.01 mg/mL). Soluble in DMSO (approx. 15 mg/mL) and DMF (approx. 10 mg/mL).[7][8] | Crucial for formulation, administration, and achieving therapeutic concentrations. Poor solubility can hinder absorption and bioavailability. |

| Lipophilicity (LogP) | Data not publicly available. The PEG linker is expected to decrease the LogP compared to Pomalidomide. | XLogP3: 0.2[8] | Affects membrane permeability, plasma protein binding, and metabolic stability. A balanced lipophilicity is often desired for optimal drug-like properties. |

| Stability | Data not publicly available. | Stable under recommended storage conditions (-20°C).[8][9] | Determines shelf-life, storage conditions, and potential degradation pathways. Instability can lead to loss of efficacy and formation of toxic byproducts. |

Signaling Pathway of Pomalidomide

Pomalidomide exerts its biological effects by binding to the Cereblon (CRBN) protein, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[9][][11] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[][12] The degradation of these lymphoid transcription factors results in immunomodulatory and anti-myeloma effects.[13][14]

References

- 1. Pomalidomide-PEG3-OH | Orgasynth [orgasynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pomalidomide-PEG3-OH ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. benchchem.com [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pomalidomide | Cell Signaling Technology [cellsignal.com]

- 11. ashpublications.org [ashpublications.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 14. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

Pomalidomide-PEG3-OH: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Pomalidomide-PEG3-OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, mechanism of action, and detailed experimental protocols for its application in targeted protein degradation studies.

Core Compound Data

Pomalidomide-PEG3-OH is a synthetic molecule that conjugates the Cereblon (CRBN) E3 ubiquitin ligase ligand, pomalidomide, to a three-unit polyethylene glycol (PEG) linker terminating in a hydroxyl group. This hydroxyl group serves as a versatile chemical handle for the attachment of a ligand targeting a specific protein of interest (POI), thereby forming a heterobifunctional PROTAC.

| Property | Value | Citations |

| CAS Number | 2140807-36-7 | |

| Molecular Weight | 405.40 g/mol | |

| Empirical Formula | C₁₉H₂₃N₃O₇ | |

| Form | Powder | |

| Assay Purity | ≥95% | |

| Storage Temperature | 2-8°C |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide-PEG3-OH functions as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds with high affinity to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By conjugating a POI-binding ligand to the hydroxyl terminus of the PEG linker, the resulting PROTAC can induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity leads to the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of a PROTAC using Pomalidomide-PEG3-OH and subsequent evaluation of its biological activity.

Synthesis of a PROTAC from Pomalidomide-PEG3-OH

This protocol describes a general method for conjugating a ligand for a protein of interest (POI-ligand) containing a carboxylic acid to the terminal hydroxyl group of Pomalidomide-PEG3-OH via an ester linkage.

Materials:

-

Pomalidomide-PEG3-OH

-

POI-ligand with a carboxylic acid functional group

-

DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)

Procedure:

-

Activation of POI-Ligand:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-ligand (1 equivalent) and Pomalidomide-PEG3-OH (1.2 equivalents) in anhydrous DCM or DMF.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC or EDC (1.5 equivalents) in anhydrous DCM or DMF.

-

Slowly add the DCC/EDC solution to the mixture of the POI-ligand and Pomalidomide-PEG3-OH at 0°C.

-

-

Conjugation Reaction:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., methanol/DCM or ethyl acetate/hexane) to yield the final PROTAC.

-

Western Blot Analysis of Protein Degradation

This protocol is used to visualize and quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

After electrophoresis, transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is performed to assess the cytotoxic effects of the PROTAC on the treated cells.

Materials:

-

Cell line of interest

-

Synthesized PROTAC

-

96-well plates

-

MTT reagent or CellTiter-Glo® reagent

-

Solubilization solution (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at an appropriate density.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

-

-

Assay:

-

For MTT: Add MTT reagent to each well and incubate. Then, add solubilization solution to dissolve the formazan crystals.

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well.

-

-

Measurement:

-

Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Pomalidomide-PEG3-OH for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Pomalidomide-PEG3-OH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). By leveraging the potent E3 ligase-recruiting ability of pomalidomide, this heterobifunctional molecule, equipped with a flexible three-unit polyethylene glycol (PEG) linker, facilitates the targeted degradation of a wide array of proteins implicated in various diseases. This document details the mechanism of action, provides quantitative data for representative PROTACs, outlines key experimental protocols, and visualizes the underlying biological and experimental workflows.

Introduction to Pomalidomide-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1]

Pomalidomide, an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] Pomalidomide-PEG3-OH serves as a versatile building block for PROTAC synthesis, incorporating the CRBN-binding motif and a flexible PEG linker with a terminal hydroxyl group for conjugation to a POI ligand.[2] The PEG linker enhances solubility and provides the necessary flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]

Mechanism of Action

The fundamental action of a Pomalidomide-PEG3-OH-based PROTAC is to induce the proximity of the target protein to the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This process is catalytic, allowing a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[4]

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, its ability to promote the formation of a stable ternary complex, and its potency in inducing protein degradation (DC50 and Dmax). The following tables summarize representative quantitative data for pomalidomide-based PROTACs.

Table 1: Binding Affinities of Pomalidomide to CRBN

| Compound | Dissociation Constant (Kd) | Assay Method | Reference |

| Pomalidomide | ~157 nM | Not Specified | [5] |

| Pomalidomide | 264 ± 18 nM | Surface Plasmon Resonance | [] |

Table 2: Degradation Performance of Representative Pomalidomide-Based PROTACs

| PROTAC | Target Protein | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | Not Specified | [7] |

| Compound 16 | EGFR | Not Specified | IC50: 0.10 µM (kinase inhibitory) | Not Reported | A549, HCT-116, HepG-2, MCF-7 | [8] |

| GP262 | PI3Kγ / mTOR | C8 Alkyl | 42.23 / 45.4 | 88.6 / 74.9 | MDA-MB-231 | [9] |

| BTK Degrader | BTK | PEG/Alkyl variations | Varies | >90 | Not Specified | [3] |

Note: DC50 and Dmax values are highly dependent on the specific PROTAC, target protein, cell line, and experimental conditions. The data presented here are for illustrative purposes.

Experimental Protocols

A thorough evaluation of a novel Pomalidomide-PEG3-OH-based PROTAC involves a series of in vitro and cellular assays to characterize its synthesis, binding, and degradation capabilities.

Synthesis of a Pomalidomide-PEG3-OH-based PROTAC

The synthesis of a PROTAC using Pomalidomide-PEG3-OH generally involves the conjugation of the terminal hydroxyl group to a ligand for the protein of interest.

Protocol:

-

Activation of Pomalidomide-PEG3-OH: The terminal hydroxyl group of Pomalidomide-PEG3-OH can be activated to a better leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chloride in the presence of a base.

-

Conjugation to POI Ligand: The activated Pomalidomide-PEG3 linker is then reacted with a POI ligand containing a nucleophilic group (e.g., amine, thiol, or hydroxyl) in a suitable solvent. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purification: The crude PROTAC is purified using techniques like flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final PROTAC are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the ternary complex in vitro.

Principle: This assay measures the FRET between a donor fluorophore on one protein (e.g., a tagged E3 ligase) and an acceptor fluorophore on the other protein (e.g., a tagged POI) when they are brought into proximity by the PROTAC.

Protocol:

-

Reagents:

-

Tagged recombinant CRBN (e.g., His-tagged)

-

Tagged recombinant POI (e.g., GST-tagged)

-

Terbium (Tb)-conjugated anti-tag antibody (donor, e.g., anti-His)

-

Fluorescently labeled anti-tag antibody (acceptor, e.g., Alexa Fluor 488-conjugated anti-GST)

-

Pomalidomide-PEG3-OH-based PROTAC

-

Assay buffer

-

-

Procedure: a. Prepare serial dilutions of the PROTAC in the assay buffer. b. In a microplate, combine the tagged CRBN, tagged POI, and the PROTAC dilutions. c. Add the donor and acceptor antibodies. d. Incubate the plate at room temperature to allow for complex formation. e. Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: A bell-shaped dose-response curve is typically observed, where the signal increases with PROTAC concentration until it reaches a maximum, after which it decreases due to the "hook effect" (formation of binary complexes).

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.

Protocol:

-

Reaction Components:

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UBE2D3)

-

Recombinant CRBN E3 ligase complex

-

Recombinant POI

-

Ubiquitin

-

ATP

-

Pomalidomide-PEG3-OH-based PROTAC

-

Ubiquitination buffer

-

-

Procedure: a. Assemble the reaction mixture containing all components except ATP. b. Add varying concentrations of the PROTAC or DMSO (vehicle control). c. Initiate the reaction by adding ATP. d. Incubate the reaction at 37°C for 1-2 hours. e. Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analysis: a. Separate the reaction products by SDS-PAGE. b. Perform a Western blot using an antibody specific for the POI. c. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.

Cellular Protein Degradation Assay (Western Blot)

This is the standard method to quantify the degradation of the target protein in cells.

Protocol:

-

Cell Culture and Treatment: Plate the desired cell line and allow the cells to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and incubate with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin). d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.

Off-Target Analysis by Proteomics

Mass spectrometry-based proteomics is the gold standard for identifying potential off-target effects of a PROTAC.

Protocol:

-

Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal on-target degradation. Lyse the cells and digest the proteins into peptides.

-

Isobaric Labeling (Optional): Label peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Identify and quantify thousands of proteins. Proteins that are significantly downregulated in the PROTAC-treated samples compared to the control are potential off-targets.

-

Validation: Validate any identified off-targets using targeted methods like Western blotting.

Signaling Pathway Visualization: Targeting the PI3K/AKT/mTOR Pathway

Pomalidomide-based PROTACs are being developed to target key nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway. Degradation of PI3K or mTOR can lead to the inhibition of downstream signaling, affecting cell growth, proliferation, and survival.[9]

Conclusion

Pomalidomide-PEG3-OH is a highly valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its straightforward chemistry allows for the facile conjugation to a wide array of target protein ligands, enabling the rapid exploration of new protein degraders. The methodologies outlined in this guide provide a solid foundation for researchers to characterize the efficacy and cellular effects of their novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic modality.

References

- 1. scienceopen.com [scienceopen.com]

- 2. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Pomalidomide-PEG3-OH as a CRBN E3 Ligase Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology, acting as heterobifunctional molecules that harness the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A cornerstone of PROTAC design is the E3 ligase ligand, which recruits the cellular machinery responsible for protein ubiquitination. Pomalidomide, a thalidomide analog, is a potent and widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive technical overview of Pomalidomide-PEG3-OH, a derivative featuring a three-unit polyethylene glycol (PEG) linker, designed for the synthesis of CRBN-recruiting PROTACs.

Core Concepts: Mechanism of Action

PROTACs based on Pomalidomide-PEG3-OH function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule itself, and the CRBN E3 ligase complex. The Pomalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule, conjugated via the PEG linker, binds to the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.

Quantitative Data

Binding Affinity of Pomalidomide and Analogs to CRBN

While specific binding affinity data for Pomalidomide-PEG3-OH is not extensively available in the public domain, its binding to CRBN is mediated by the pomalidomide warhead. The PEG linker is generally not expected to significantly interfere with this interaction. The binding affinities of pomalidomide and related molecules to CRBN have been well-characterized and are presented below.

| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |

| Pomalidomide | ~157 nM | ~1.2 µM, ~2 µM, ~3 µM | Competitive Titration, Competitive Binding Assay |

| Lenalidomide | ~178 nM | Not Widely Reported | Not Specified |

| Thalidomide | ~250 nM | Not Widely Reported | Not Specified |

Degradation Potency of Pomalidomide-Based PROTACs

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of reported degradation data for various PROTACs utilizing a pomalidomide-based CRBN ligand.

| PROTAC Compound | Target Protein | Cell Line | DC50 | Dmax |

| Compound 16 | EGFR | A549 | 32.9 nM | 96% |

| Compound 15 | EGFR | A549 | 43.4 nM | Not Specified |

| ZQ-23 | HDAC8 | Not Specified | 147 nM | 93% |

| KP-14 | KRAS G12C | NCI-H358 | ~1.25 µM | Not Specified |

| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 nM | >95% |

| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 nM | >90% |

Experimental Protocols

Synthesis of Pomalidomide-Conjugates

The synthesis of pomalidomide-based PROTACs typically involves the nucleophilic aromatic substitution of 4-fluorothalidomide with a linker containing a nucleophilic group, followed by conjugation to the protein of interest ligand. While a specific protocol for Pomalidomide-PEG3-OH is proprietary to manufacturers, a general approach is outlined below.

General Synthesis of Pomalidomide-Linker Conjugates: A common method involves the reaction of 4-fluorothalidomide with an amino-PEG-alcohol linker in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction mixture is typically heated to drive the substitution reaction to completion. Purification is then carried out using techniques such as flash column chromatography.

Western Blot for Protein Degradation

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.

Materials:

-

Cell line expressing the protein of interest (POI).

-

Pomalidomide-based PROTAC.

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Protocol:

-

Cell Treatment: Seed cells and allow them to adhere. Treat with varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours) to determine the dose-response. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[1]

Signaling Pathway

The binding of a pomalidomide-based PROTAC to CRBN initiates a cascade of events leading to the degradation of the target protein. This process is part of the larger ubiquitin-proteasome system.

Conclusion

Pomalidomide-PEG3-OH is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its pomalidomide moiety ensures effective engagement of the CRBN E3 ligase, while the PEG linker provides a flexible and hydrophilic spacer for conjugation to a target protein binder. The experimental protocols and conceptual frameworks detailed in this guide provide a robust foundation for the design, synthesis, and evaluation of novel protein degraders. Through systematic characterization of binding, degradation, and cellular effects, researchers can advance the development of new therapeutics for a wide range of diseases.

References

Pomalidomide-PEG3-OH: A Technical Guide to a Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry, properties, and applications of the Pomalidomide-PEG3-OH linker, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN) and facilitating the degradation of target proteins.

Core Chemistry and Synthesis

Pomalidomide-PEG3-OH is a heterobifunctional molecule composed of three key components: the pomalidomide head group, a tri-unit polyethylene glycol (PEG) linker, and a terminal hydroxyl (-OH) group. The pomalidomide moiety serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] The PEG3 linker provides a flexible and hydrophilic spacer to connect to a ligand targeting a protein of interest (POI), and the terminal hydroxyl group offers a convenient point of attachment for further chemical modification.[1][3]

The synthesis of pomalidomide-linker conjugates typically involves a nucleophilic aromatic substitution (SNAr) reaction.[4] In this approach, the amino group of a PEG linker derivative displaces a leaving group, commonly a fluorine atom, on a thalidomide precursor to yield the pomalidomide-linker conjugate.[5] Current methodologies for creating these conjugates can sometimes result in low yields and the formation of unwanted byproducts, necessitating careful optimization of reaction conditions.[5][6]

Physicochemical Properties

The key physicochemical properties of Pomalidomide-PEG3-OH are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₃N₃O₇ | [1] |

| Molecular Weight | 405.40 g/mol | [1] |

| CAS Number | 2140807-36-7 | [1] |

| Appearance | Powder | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility and Stability

Regarding stability, it is recommended to store the compound at 2-8°C.[1] Stock solutions in solvents like DMSO should be stored at -20°C or -80°C to minimize degradation, and repeated freeze-thaw cycles should be avoided.[8]

Role in PROTAC Technology

Pomalidomide-PEG3-OH is a fundamental building block for the synthesis of PROTACs that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.[2]

Mechanism of Action

The pomalidomide portion of the PROTAC binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2][6] By being tethered via the PEG linker to a ligand that binds a protein of interest (POI), the PROTAC facilitates the formation of a ternary complex between the POI, the E3 ligase, and the PROTAC itself.[1] This induced proximity enables the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. kyberlife.com [kyberlife.com]

- 3. Pomalidomide-PEG3-OH | Orgasynth [orgasynth.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-labotrial.com [alfa-labotrial.com]

Methodological & Application

Application Notes and Protocols for Pomalidomide-PEG3-OH Conjugation to a Target Protein Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ligase. This document provides detailed application notes and protocols for the conjugation of Pomalidomide-PEG3-OH, a derivative of pomalidomide featuring a three-unit polyethylene glycol (PEG) linker with a terminal hydroxyl group, to a target protein ligand. This conjugation is a critical step in the synthesis of pomalidomide-based PROTACs.

The inclusion of a PEG linker can improve the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability. The terminal hydroxyl group of Pomalidomide-PEG3-OH offers a versatile handle for conjugation to various functional groups on a target protein ligand, most commonly a carboxylic acid.

Signaling Pathway and Mechanism of Action

A pomalidomide-based PROTAC functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. The pomalidomide moiety of the PROTAC binds to CRBN, while the ligand part of the PROTAC binds to the POI. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Caption: Mechanism of action of a pomalidomide-based PROTAC.

Data Presentation: Efficacy of Pomalidomide-Based PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The binding affinity (Kd) of the pomalidomide moiety to CRBN is also a critical parameter for efficient ternary complex formation. While specific data for PROTACs utilizing the exact Pomalidomide-PEG3-OH linker is not extensively available in publicly accessible literature, the following tables present representative data from studies on pomalidomide-based PROTACs targeting various proteins of interest. This data serves as a valuable reference for the expected potency of PROTACs constructed with pomalidomide.

Table 1: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting Kinases

| PROTAC Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BTK | Pomalidomide | 11-atom linker | Namalwa | ~70 | >90 | [1] |

| EGFRT790M | Pomalidomide | Varied | A549 | 13.2 | >90 | [2] |

| EGFRWT | Pomalidomide | Varied | A549 | >10,000 | <20 | [2] |

| PI3Kα | Pomalidomide | Varied | HepG2 | 18 (IC50) | N/A | [3] |

Table 2: Degradation Efficacy of Pomalidomide-Based PROTACs Targeting Other Proteins

| PROTAC Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | Pomalidomide | Varied | MM1.S | <1 | >95 | [4] |

| HDAC1 | Pomalidomide | Varied | HCT116 | 910 | >50 | [5] |

| HDAC3 | Pomalidomide | Varied | HCT116 | 640 | >50 | [5] |

Table 3: Binding Affinity of Pomalidomide to Cereblon (CRBN)

| Ligand | Binding Affinity (Kd) | Assay Method | Reference |

| Pomalidomide | ~157 nM | Competitive Titration | [6] |

| Pomalidomide | ~2 µM (IC50) | Competitive Binding Assay | [7] |

Experimental Protocols

This section provides detailed protocols for the conjugation of Pomalidomide-PEG3-OH to a target protein ligand possessing a carboxylic acid functional group, followed by a protocol for assessing the degradation of the target protein in a cellular context.

Experimental Workflow: From Conjugation to Degradation Assessment

Caption: Overall experimental workflow from PROTAC synthesis to cellular degradation assessment.

Protocol 1: Conjugation of Pomalidomide-PEG3-OH to a Carboxylic Acid-Containing Ligand via Mitsunobu Reaction

This protocol is suitable for forming an ester linkage between the hydroxyl group of Pomalidomide-PEG3-OH and a carboxylic acid on the target ligand.

Materials and Reagents:

-

Pomalidomide-PEG3-OH

-

Target ligand with a carboxylic acid functional group

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the target ligand (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

-

Add Pomalidomide-PEG3-OH (1.2 equivalents) to the solution. Stir the mixture at room temperature until all solids are dissolved.

-

Mitsunobu Reaction: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution over 10-15 minutes. A color change is often observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using NMR and MS analysis.

Protocol 2: Cellular Degradation Assay using Western Blot

This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.

Materials and Reagents:

-

Cell line of interest expressing the target protein

-

Complete cell culture medium

-

Synthesized Pomalidomide-PEG3-Ligand PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere overnight (for adherent cell lines).

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) to determine the dose-response. Include a DMSO vehicle control. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis: After the treatment period, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Carefully collect the supernatant (cell lysate) and determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation for SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detection and Analysis: Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against a loading control protein to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

References

- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Protocol for synthesizing a PROTAC using Pomalidomide-PEG3-OH

Application Notes and Protocols for PROTAC Synthesis

Topic: Protocol for Synthesizing a PROTAC using Pomalidomide-PEG3-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1] These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] By bringing the POI and E3 ligase into close proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the ubiquitination and subsequent degradation of the target protein.[3]